Home > Products > Screening Compounds P39099 > Carboxyatractylate
Carboxyatractylate - 35988-42-2

Carboxyatractylate

Catalog Number: EVT-370537
CAS Number: 35988-42-2
Molecular Formula: C31H46O18S2
Molecular Weight: 770.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carboxyatractylate is a potent and highly specific inhibitor of the Adenine Nucleotide Translocator (ANT), a protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a derivative of atractyloside, a toxic glycoside found in the Mediterranean thistle Atractylis gummifera. [, , , , ] Carboxyatractylate is often used in conjunction with another ANT inhibitor, bongkrekic acid, to study the different conformational states of the ANT. [, , , , , , , , , ]

Bongkrekic acid

Compound Description: Bongkrekic acid (BKA) is a respiratory toxin that inhibits the mitochondrial ADP/ATP carrier (AAC). Like carboxyatractylate, BKA exhibits high binding affinity to AAC, but it binds preferentially to the "m" state of the carrier when its binding site faces the mitochondrial matrix [, , , , ].

Atractylate

Compound Description: Atractylate is another inhibitor of the mitochondrial ADP/ATP carrier. While it shares structural similarities with carboxyatractylate, atractylate demonstrates a lower binding affinity to the carrier compared to both carboxyatractylate and bongkrekic acid [, ].

Adenosine diphosphate (ADP)

Compound Description: ADP is a naturally occurring nucleotide and a key substrate of the ADP/ATP carrier. It plays an essential role in cellular energy metabolism, being transported across the mitochondrial membrane by AAC in exchange for ATP [, , , , ].

Adenosine triphosphate (ATP)

Compound Description: ATP, the primary energy currency of cells, is the other key substrate of the ADP/ATP carrier. It is transported from the mitochondrial matrix to the cytosol in exchange for ADP, facilitated by AAC [, , , , ].

Guanosine diphosphate (GDP)

Compound Description: While not structurally related to carboxyatractylate, GDP is known to inhibit uncoupling proteins (UCPs) [, , , , , ], which are involved in proton leak across the mitochondrial membrane.

Palmitic acid

Compound Description: Palmitic acid is a long-chain fatty acid that can induce uncoupling of oxidative phosphorylation in mitochondria [, , , , ]. This effect is suggested to be mediated, at least partially, by the ADP/ATP carrier.

Laurate

Compound Description: Similar to palmitic acid, laurate, a medium-chain fatty acid, can also uncouple oxidative phosphorylation in mitochondria [, ]. Its uncoupling effect is also thought to involve the ADP/ATP carrier.

Diethyl pyrocarbonate (DEPC)

Compound Description: DEPC is a chemical modifier that can react with histidine residues in proteins [, ]. In the context of mitochondrial uncoupling, DEPC can inhibit the recoupling action of the aspartate/glutamate antiporter.

Glutamate

Compound Description: Glutamate, an amino acid, acts as a substrate for the aspartate/glutamate antiporter, which exchanges glutamate for aspartate across the mitochondrial membrane. This exchange is involved in various metabolic pathways, including energy metabolism [, , , , ].

Aspartate

Compound Description: Aspartate is another amino acid and a substrate for the aspartate/glutamate antiporter. Like glutamate, it plays a role in energy metabolism and other cellular processes [, , ].

Cysteinesulfinate

Compound Description: Cysteinesulfinate is a substrate for the aspartate/glutamate antiporter, influencing its activity and potentially playing a role in modulating fatty acid-induced uncoupling [].

Tetraphenylphosphonium (TPP+)

Compound Description: TPP+ is a lipophilic cation used to measure the transmembrane electrical potential across the inner mitochondrial membrane (Δψ). Its distribution across the membrane reflects the membrane potential, providing insights into mitochondrial energy status [].

m-chlorocarbonylcyanide phenylhydrazone (CCCP)

Compound Description: CCCP is a potent protonophore that uncouples oxidative phosphorylation by directly shuttling protons across the mitochondrial membrane [].

N-Ethylmaleimide (NEM)

Compound Description: NEM is a thiol-reactive compound that can modify cysteine residues in proteins, including the ADP/ATP carrier. The reactivity of cysteine residues on the ADP/ATP carrier is sensitive to the conformational state of the protein, and NEM modification can inhibit carrier function [, ].

Pyridoxal 5-phosphate (PLP)

Compound Description: PLP is a vitamin B6 derivative that can react with lysine residues in proteins, including the ADP/ATP carrier. Similar to NEM, PLP modification can influence carrier function and provide insights into the carrier's structure and conformational changes [].

Cyclosporin A (CsA)

Compound Description: CsA is an immunosuppressant drug that can also inhibit the mitochondrial permeability transition pore (mPTP) [, , ]. The mPTP is a large, non-selective channel in the inner mitochondrial membrane whose opening leads to mitochondrial dysfunction and cell death.

4-hydroxynonenal (HNE)

Compound Description: HNE is a reactive aldehyde produced during lipid peroxidation, a process associated with oxidative stress. HNE can modify various cellular components, including proteins, and it has been shown to induce uncoupling of oxidative phosphorylation [, , ].

Adenosine monophosphate (AMP)

Compound Description: AMP is a nucleotide involved in energy metabolism. While not a direct substrate of the ADP/ATP carrier, AMP can influence cellular energy status and indirectly modulate mitochondrial function [].

Tetradecylmalonic acid

Compound Description: Tetradecylmalonic acid is a dicarboxylic fatty acid that can uncouple oxidative phosphorylation in mitochondria, similar to palmitic acid. The position of the second carboxyl group in dicarboxylic fatty acids influences their uncoupling potency [].

alpha, omega-tetradecyldicarboxylic acid

Compound Description: This dicarboxylic fatty acid, unlike tetradecylmalonic acid, has its second carboxyl group at the end of the alkyl chain. It exhibits different effects on mitochondrial respiration and membrane potential compared to monocarboxylic fatty acids and other dicarboxylic fatty acids like tetradecylmalonic acid [].

Synthesis Analysis

Carboxyatractylate can be synthesized through several methods, predominantly involving extraction from plant sources. The synthesis process typically includes:

  1. Extraction: Dried roots of C. gummifer are ground and subjected to methanol extraction at room temperature. This involves multiple extractions to maximize yield.
  2. Partitioning: The methanolic extract is partitioned with distilled water and then further extracted with n-butanol.
  3. Chromatography: The n-butanol layer is subjected to silica gel column chromatography using a gradient of dichloromethane and methanol to isolate carboxyatractylate from other compounds.

The yield from this process can vary based on the specific conditions employed, such as the solvent ratios and the number of chromatographic steps taken .

Molecular Structure Analysis

Carboxyatractylate has a complex molecular structure characterized by a diterpenoid backbone. Its molecular formula is C20H28O9C_{20}H_{28}O_9, and it features several functional groups including:

  • A glycoside moiety
  • A carboxyl group
  • Multiple hydroxyl groups

The structural elucidation has been achieved using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity . The presence of these functional groups contributes to its biological activity, particularly its ability to interact with mitochondrial proteins.

Chemical Reactions Analysis

Carboxyatractylate participates in several significant chemical reactions, primarily involving:

  • Inhibition of Adenine Nucleotide Translocator: Carboxyatractylate inhibits the adenine nucleotide translocator in mitochondria, which is crucial for ATP production. This inhibition leads to decreased ATP synthesis and increased oxidative stress within cells .
  • Interaction with Mitochondrial Membranes: It alters mitochondrial membrane potential and can induce uncoupling of oxidative phosphorylation, affecting energy metabolism in cells .

These reactions highlight its role as a potent bioactive compound with implications for both toxicity and therapeutic applications.

Mechanism of Action

The mechanism of action of carboxyatractylate primarily revolves around its interaction with mitochondrial proteins:

  • Inhibition of Energy Production: By binding to the adenine nucleotide translocator, carboxyatractylate prevents the transport of adenosine diphosphate into mitochondria, effectively blocking ATP synthesis. This leads to cellular energy depletion and can trigger apoptosis in sensitive cells .
  • Impact on Uncoupling Proteins: Carboxyatractylate also influences uncoupling protein activity in brown adipose tissue, which can lead to thermogenic effects independent of traditional pathways .

This multifaceted mechanism underscores its potential utility in research related to metabolic diseases and mitochondrial dysfunction.

Physical and Chemical Properties Analysis

Carboxyatractylate exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 392.43 g/mol
  • Solubility: Soluble in polar solvents like methanol but less soluble in non-polar solvents.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions to maintain integrity.

These properties are critical for its application in laboratory settings and pharmacological studies .

Applications

Carboxyatractylate has a range of scientific applications due to its biological activities:

  • Agricultural Use: Its insecticidal properties make it a candidate for developing natural pesticides against agricultural pests like spider mites .
  • Pharmacological Research: Investigated for potential therapeutic roles in conditions related to mitochondrial dysfunction, such as metabolic syndromes and certain cancers .
  • Toxicology Studies: Serves as a model compound for studying plant-derived toxins and their effects on human health.

The ongoing research into carboxyatractylate continues to reveal new insights into its biological significance and potential applications across various fields.

Biochemical Mechanisms of Carboxyatractylate

Molecular Interaction with Mitochondrial Adenine Nucleotide Translocator (ANT)

The adenine nucleotide translocator (ANT), a critical inner mitochondrial membrane protein, facilitates ADP/ATP exchange to support cellular energetics. Carboxyatractylate (CAT) binds ANT with exceptional specificity and affinity, arresting this transport cycle.

Structural Binding Dynamics and Inhibition Kinetics

CAT inhibits ANT by locking its substrate-binding cavity in a cytoplasmic-open conformation. Structural analyses reveal CAT's carboxyl group forms salt bridges with conserved arginine residues (R79, R279, R136) in ANT's central cavity, achieving a dissociation constant (Kd) < 10 nM [1] [4] [8]. This interaction sterically obstructs nucleotide access while enhancing the structural rigidity of transmembrane helices H2, H5, and H6. Single-molecule force spectroscopy demonstrates CAT binding increases the kinetic stability of helix H2 by 9 orders of magnitude while modulating the flexibility of H5 and H6 [4].

Table 1: Key Structural Features of CAT-ANT Binding

Interaction TargetStructural ConsequenceEnergetic Effect
Arginine residues (R79, R136, R279)Salt bridge formationΔG = -12.3 kcal/mol
Hydrophobic binding pocketVan der Waals contactsKd < 10 nM
Transmembrane helix H2Reduced conformational flexibility9-order magnitude stability increase
Matrix gate interfaceSteric occlusionNucleotide access blockade

Role of CAT as a Tight-Binding Inhibitor in ANT Function

CAT functions as a stoichiometric tight-binding inhibitor due to its sub-nanomolar affinity and slow dissociation rate. Ackermann-Potter analysis of CAT-inhibited proteoliposomes demonstrates that CAT concentration directly determines the fraction of non-functional ANT molecules, enabling precise quantification of active translocators. Studies show only 5-10% of reconstituted ANT protein remains functional post-CAT treatment, revealing significant inefficiencies in mitochondrial reconstitution systems [1] [9]. This tight-binding property allows CAT to inhibit ANT at concentrations orders of magnitude lower than cellular adenine nucleotide levels.

CAT-Induced Modulation of Oxidative Phosphorylation

Disruption of ADP/ATP Exchange MechanismsCAT abolishes the electrogenic exchange of cytosolic ADP³⁻ for matrix ATP⁴⁻ by immobilizing ANT in its cytoplasmic state. This blockade collapses the fundamental energy transfer mechanism linking oxidative phosphorylation to cellular ATP consumption. Respiration studies in hepatocytes show CAT decreases oxygen consumption by >50%, equivalent to ATP synthase inhibition (oligomycin), confirming ANT's essential role in coupling mitochondrial ATP production to cellular demand [7] [9]. Notably, cancer cells exhibit CAT-resistant ΔΨ maintenance, suggesting alternative energy transfer pathways in proliferative cells [7].

Impact on Mitochondrial Membrane Potential (ΔΨ)

By halting nucleotide-dependent proton consumption by ATP synthase, CAT indirectly elevates ΔΨ initially. However, sustained ANT inhibition triggers ΔΨ fluctuations through compensatory mechanisms. Single-mitochondria imaging reveals CAT potentiates Ca²⁺-induced ΔΨ oscillations (frequency: 2.3 ± 0.4 events/min) that are abolished by ruthenium red (a Ca²⁺ uniporter blocker) [3]. CAT also sensitizes the mitochondrial permeability transition pore, with ΔΨ collapse occurring at 30% lower Ca²⁺ thresholds in CAT-treated mitochondria [6]. Furthermore, CAT increases basal proton leak by 40-60% in muscle mitochondria by activating uncoupling proteins (UCPs) and ANT's intrinsic uncoupling activity [5] [10].

Table 2: Multilevel Effects of CAT on Mitochondrial Bioenergetics

ParameterImmediate EffectLong-Term ConsequenceExperimental System
ADP/ATP exchangeComplete arrest (IC50 < 50 nM)Respiratory inhibition (70-90%)Hepatocytes [7]
Membrane potentialTransient hyperpolarizationCa²⁺-sensitive oscillations → CollapseSingle mitochondria imaging [3]
Proton leak40-60% conductance increaseCompromised ATP yieldUCP3-KO mice [10]
Calcium retention capacity30% reductionPermeability transition pore openingHeart mitochondria [6]

Conformational Changes in ANT Post-CAT Binding

CAT binding triggers allosteric restructuring of ANT's transmembrane domains. Comparative analyses of CAT-bound versus bongkrekic acid (BA)-bound ANT structures reveal:

  • Cytoplasmic Gate Stabilization: The cytoplasmic salt bridge network (involving residues H155, D231, R279) becomes reinforced, preventing transition to the matrix-open state. Hydrogen-deuterium exchange mass spectrometry shows 80% reduced flexibility in gate helices H1, H3, and H5 [4] [9]
  • Matrix Helix Repositioning: Matrix loops reorient toward the intermembrane space, with helix h12 shifting >15 Å compared to BA-bound states. This exposes the Q-loop (residues 112-120) to the cytoplasm, creating a secondary interaction site for CAT [6] [8]
  • Substrate Pathway Occlusion: Three pseudo-symmetric Pore-Gate-Pore motifs constrict the central cavity diameter from 20 Å to <5 Å, physically excluding nucleotides. Molecular dynamics simulations indicate ADP binding affinity decreases 1000-fold post-CAT binding [4] [6]

Table 3: Conformational States of ANT in Inhibitor-Bound Conditions

Structural ElementCAT-Bound State (Cytoplasmic-Open)BA-Bound State (Matrix-Open)Functional Implication
Salt bridge networkCytoplasmic network stabilizedMatrix network stabilizedDirectional locking
Central cavity diameter< 5 Å18 ÅSubstrate exclusion vs. access
Transmembrane helix H2Rigidified (koff = 10⁻⁷ s⁻¹)Flexible (koff = 10² s⁻¹)Kinetic trapping
Matrix helices (h12, h34, h56)Compressed toward intermembrane spaceExtended toward matrixAltered solvent accessibility

These conformational shifts demonstrate ANT's exceptional structural plasticity and explain CAT's irreversible inhibition under physiological conditions. The CAT-bound state represents a non-transportable abortive complex that requires inhibitor dissociation and free energy input from substrate binding to re-enter the transport cycle [6] [8] [9].

Properties

CAS Number

35988-42-2

Product Name

Carboxyatractylate

IUPAC Name

15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid

Molecular Formula

C31H46O18S2

Molecular Weight

770.8 g/mol

InChI

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)

InChI Key

AQFATIOBERWBDY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O

Synonyms

carboxyatractylate
carboxyatractyloside
dipotassium carboxyatractyloside
gummiferin
kaur-16-ene-18,19-dioic acid, 15-hydroxy-2-((2-o-(3-methyl-1-oxobutyl)-3,4-di-o-sulfo-beta-D-glucopyranosyl)oxy)-, dipotassium salt, (2beta,15alpha)-
potassium carboxyatractyloside

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.